molecular formula C15H21NO5 B2796800 N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide CAS No. 1351599-73-9

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2796800
CAS No.: 1351599-73-9
M. Wt: 295.335
InChI Key: HQFRHTDDLIDQFB-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, material sciences, and industrial research. Its unique structure, featuring a tetrahydropyran ring and a dimethoxybenzamide moiety, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring This can be achieved through the hydrogenation of a pyran derivative under specific conditions

The final step involves coupling the tetrahydropyran derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide is unique due to its combination of a tetrahydropyran ring and a dimethoxybenzamide moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-19-12-7-11(8-13(9-12)20-2)14(17)16-10-15(18)3-5-21-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRHTDDLIDQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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